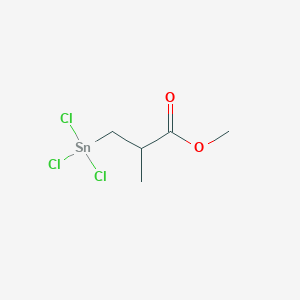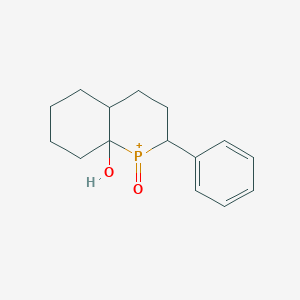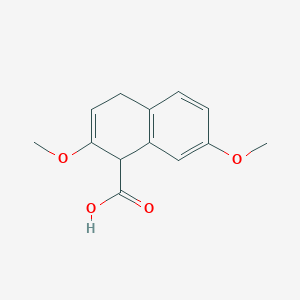![molecular formula C42H24 B14615298 decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene CAS No. 57520-29-3](/img/structure/B14615298.png)
decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decacyclo[2020002,1903,1604,1305,10025,42028,41031,40034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene typically involves multi-step organic synthesis techniques. These methods often require the use of advanced catalysts and specific reaction conditions to ensure the correct formation of the compound’s complex structure. The exact synthetic routes and conditions can vary, but they generally involve the use of high temperatures, controlled atmospheres, and precise stoichiometric ratios of reactants.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require the development of efficient and cost-effective processes to produce the compound in larger quantities. Techniques such as continuous flow synthesis and the use of industrial-scale reactors might be employed to achieve this.
化学反応の分析
Types of Reactions
Decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce various oxygenated derivatives, while reduction reactions could yield more saturated hydrocarbons. Substitution reactions could result in the formation of halogenated compounds or other derivatives.
科学的研究の応用
Decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of polycyclic hydrocarbons.
Biology: It may be used in studies related to the interaction of complex hydrocarbons with biological systems.
Industry: Possible uses in the development of new materials and chemical processes.
作用機序
The mechanism by which decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to specific receptors, enzymes, or other proteins, leading to various biochemical and physiological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene include other polycyclic hydrocarbons with complex ring structures. Examples include:
- This compound
- Hexacyclo[12.2.1.13,6.02,13.04,11.05,10]octadecane
- Octacyclo[13.3.1.13,7.02,14.04,12.05,11.0^6,10]nonadecane
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the specific properties that arise from this structure. Its multiple fused rings and high degree of unsaturation make it a valuable compound for studying the behavior of polycyclic hydrocarbons and their interactions with various chemical and biological systems.
特性
CAS番号 |
57520-29-3 |
|---|---|
分子式 |
C42H24 |
分子量 |
528.6 g/mol |
IUPAC名 |
decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene |
InChI |
InChI=1S/C42H24/c1-3-7-34-25(5-1)9-11-27-13-15-29-17-19-31-21-23-33-24-22-32-20-18-30-16-14-28-12-10-26-6-2-4-8-35(26)37(28)39(30)41(32)42(33)40(31)38(29)36(27)34/h1-24H |
InChIキー |
DZNSHUKRWMZMLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C8=C(C=C7)C=CC9=C8C1=CC=CC=C1C=C9)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


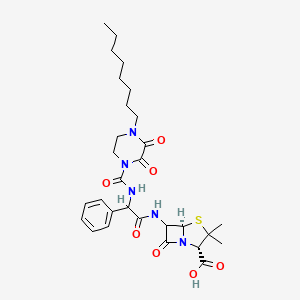
![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
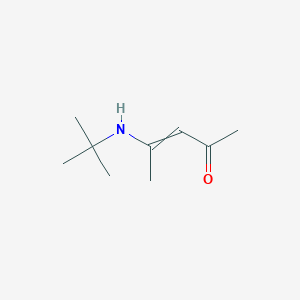
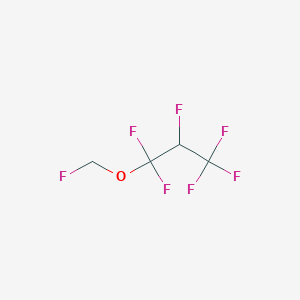

![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
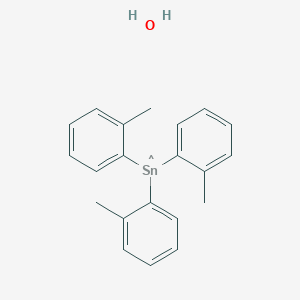
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
